5-Methyltetrahydrofuran-2-ol

Description

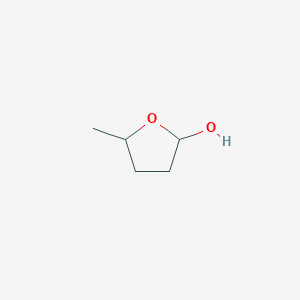

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

5-methyloxolan-2-ol |

InChI |

InChI=1S/C5H10O2/c1-4-2-3-5(6)7-4/h4-6H,2-3H2,1H3 |

InChI Key |

ZHDOFGHVOHPUIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyltetrahydrofuran 2 Ol and Precursor Compounds

Strategies from Bio-Renewable Feedstocks

The synthesis of 5-Methyltetrahydrofuran-2-ol from bio-renewable sources represents a significant advancement in sustainable chemistry. Key strategies involve the transformation of platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) and levulinic acid, into the direct precursor, 5-Hydroxy-2-pentanone, which then undergoes cyclization.

Conversion from 5-Hydroxy-2-pentanone

This compound is the cyclic hemiketal of 5-Hydroxy-2-pentanone. The formation of the cyclic structure is a result of an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ketone. This conversion is a reversible equilibrium known as ring-chain tautomerism. researchgate.netcdnsciencepub.comcdnsciencepub.com

The position of this equilibrium is influenced by several factors, including the solvent and temperature. In many organic solvents, a slight preference for the open-chain 5-Hydroxy-2-pentanone form is observed. researchgate.netcdnsciencepub.com The equilibrium shifts further toward the open-chain tautomer with an increase in solvent polarity and temperature. researchgate.netcdnsciencepub.com Notably, in aqueous solutions, there is often no spectral evidence of the cyclic hemiketal form. researchgate.netcdnsciencepub.com This dynamic relationship is crucial for synthetic planning, as reaction conditions can be tailored to favor either the isolation of the cyclic hemiketal or the utilization of the reactive ketone form.

Table 1: Tautomeric Equilibrium of 5-Hydroxy-2-pentanone This table illustrates the qualitative relationship between solvent polarity and the favored tautomeric form.

| Solvent Polarity | Favored Tautomer | Reference |

|---|---|---|

| Low (e.g., Dioxane) | Slight preference for open-chain | cdnsciencepub.com |

Pathways from Furfural and Lignocellulosic Derivatives

Lignocellulosic biomass, a non-edible and abundant resource, is a primary source for producing precursor compounds. Acid-catalyzed dehydration of C5 sugars (pentosans) from hemicellulose yields furfural, while C6 sugars (hexosans) can be converted to levulinic acid. uantwerpen.bemdpi.com Both furfural and levulinic acid serve as key platform molecules for the synthesis of this compound precursors.

One prominent pathway involves the hydrogenation of levulinic acid. This process can yield γ-valerolactone (GVL) as a key intermediate. acs.orgsemanticscholar.org Subsequent hydrogenation of GVL can lead to 1,4-pentanediol (B150768), which can then be dehydrated to 2-methyltetrahydrofuran (B130290). mdpi.comwikipedia.org Alternatively, selective hydrogenation of levulinic acid or its intermediate, GVL, can be controlled to produce 5-hydroxy-2-pentanone. acs.org For instance, the lactone ring of GVL can be opened to form intermediates like 2-hydroxy-5-methyltetrahydrofuran, which exists in equilibrium with 5-hydroxy-2-pentanone before further hydrogenation to 1,4-pentanediol. acs.org

Another route starts with furfural, which can be converted to 2-methylfuran (B129897) through hydrogenation. researchgate.net Furfural can also be transformed into levulinic acid. mdpi.com The conversion of furfural often involves an initial hydrogenation to furfuryl alcohol, followed by an acid-catalyzed rearrangement. tue.nlutwente.nl These pathways ultimately converge on intermediates like 1,4-pentanediol or 5-hydroxy-2-pentanone, which directly leads to this compound. acs.orgtue.nl

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of substituted tetrahydrofurans with high stereocontrol is a major focus in organic chemistry due to their prevalence in natural products. Achieving specific enantiomers and diastereomers of this compound requires sophisticated asymmetric and stereoselective strategies.

Asymmetric Approaches to Tetrahydrofuranols

Asymmetric synthesis aims to convert achiral starting materials into chiral products, producing stereoisomers in unequal amounts. nih.gov This is critical for applications where only one enantiomer of a chiral molecule possesses the desired activity.

Various catalytic asymmetric methods have been developed for the synthesis of chiral tetrahydrofuran (B95107) derivatives. These often involve creating one or more stereocenters during the formation of the carbon skeleton or the ring itself. For instance, iridium-catalyzed hydrogenation can be used for the desymmetrization of cyclic 1,3-diketones, efficiently producing chiral cyclic hydroxy ketones with high enantioselectivity. nih.gov Another approach involves the catalytic asymmetric cyclization of α-hydroxyimino cyclic ketones with unsaturated keto esters to access ring-fused dihydropyrans with excellent enantio- and diastereoselectivity. rsc.org While not directly applied to this compound, these principles can be adapted to precursors to induce chirality before or during the ring-forming step.

Control of Stereochemistry in Ring Closure Reactions

Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. For substituted tetrahydrofurans, this is often achieved during the cyclization step. Intramolecular reactions are particularly powerful for establishing stereochemistry.

One effective strategy is the intramolecular oxy-Michael reaction, where an alcohol functional group adds to an α,β-unsaturated ketone or ester. doi.org The stereochemical outcome of this 5-exo-trigonal cyclization can be influenced by existing stereocenters in the acyclic precursor. For example, the cyclization of an ε-hydroxy α,β-unsaturated ketone bearing an (R)-γ-hydroxy group can exclusively yield the 2,5-trans tetrahydrofuran derivative. doi.org In contrast, using an (S)-γ-hydroxy precursor under acidic conditions can favor the 2,5-cis isomer. doi.org This demonstrates that the choice of catalyst (acidic vs. basic) and the stereochemistry of the starting material are critical for directing the final diastereomeric outcome.

Table 2: Influence of Precursor Stereochemistry on Oxy-Michael Cyclization

| Precursor Stereocenter | Catalyst | Major Product Diastereomer | Reference |

|---|---|---|---|

| (R)-γ-hydroxy | Basic | 2,5-trans | doi.org |

| (S)-γ-hydroxy | Acidic (CSA) | 2,5-cis | doi.org |

Novel Catalytic Systems for Hemiketal Formation and Intermediates

The formation of this compound from 5-Hydroxy-2-pentanone is an intramolecular hemiketal formation. nih.govkhanacademy.org While this cyclization can occur spontaneously to establish an equilibrium, it can also be promoted by catalysts. khanacademy.org Both acid and base catalysis can facilitate the nucleophilic attack of the hydroxyl group on the carbonyl carbon. doi.orgstackexchange.com

Acid catalysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the internal hydroxyl nucleophile. stackexchange.com This is a common mechanism for forming cyclic hemiacetals and hemiketals, especially stable five- and six-membered rings. khanacademy.org For example, camphorsulfonic acid (CSA) has been used to catalyze the cyclization of ε-hydroxy α,β-unsaturated ketones to form tetrahydrofuran rings. doi.org

Base-catalyzed reactions can also promote cyclization, often through deprotonation of the hydroxyl group to form a more potent alkoxide nucleophile. doi.org The choice between acid and base catalysis can be crucial, as it can influence not only the rate of reaction but also the stereochemical outcome in diastereoselective syntheses. doi.org Novel catalytic systems, including solid acid catalysts or bifunctional catalysts that combine metal sites with acidic sites, are being explored to improve the efficiency and selectivity of converting biomass-derived intermediates like levulinic acid into valuable products, including precursors for cyclic ethers. mdpi.comacs.org

Fundamental Investigations into Ring Chain Tautomerism and Isomerization of 5 Methyltetrahydrofuran 2 Ol Systems

Quantitative Analysis of Hemiketal-Hydroxyketone Equilibrium

The equilibrium between the open-chain 5-hydroxy-2-pentanone and the cyclic 5-methyltetrahydrofuran-2-ol can be quantified by the equilibrium constant, K, which is the ratio of the concentration of the cyclic form to the open-chain form. Studies employing spectroscopic techniques such as ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the relative amounts of each tautomer at equilibrium. cdnsciencepub.comresearchgate.net

In most organic solvents, there is a slight preference for the open-chain tautomer, 5-hydroxy-2-pentanone. nih.govcdnsciencepub.com This indicates that the equilibrium constant is often slightly less than one in these conditions. The quantification is often achieved by analyzing the characteristic signals of each tautomer in the NMR spectrum, such as the distinct chemical shifts of the methyl protons, or by measuring the intensity of the carbonyl absorption in the UV spectrum. cdnsciencepub.com

The following table, based on data from studies of 5-hydroxy-2-pentanone, illustrates the percentage of the open-chain form in various solvents, providing a quantitative insight into the equilibrium.

| Solvent | Percentage of Open-Chain Form (%) |

|---|---|

| Carbon Tetrachloride | 58 |

| Benzene | 61 |

| Dioxane | 63 |

| Chloroform (B151607) | 65 |

| Acetonitrile (B52724) | 73 |

| Methanol (B129727) | 78 |

| Water | ~100 |

Data adapted from Whiting and Edward (1971). cdnsciencepub.com

Influence of Environmental Parameters on Tautomeric Distribution

The position of the tautomeric equilibrium is not static and can be significantly influenced by external factors such as the solvent and temperature.

The polarity of the solvent plays a crucial role in determining the tautomeric preference. An increase in solvent polarity tends to favor the open-chain form, 5-hydroxy-2-pentanone. nih.govcdnsciencepub.com This is because more polar solvents can better solvate the polar carbonyl and hydroxyl groups of the open-chain tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, the cyclic hemiacetal, being less polar, is less stabilized by polar solvents.

Spectroscopic studies have confirmed this trend. For instance, in non-polar solvents like carbon tetrachloride, the equilibrium is more balanced, while in highly polar solvents like water, the equilibrium is almost completely shifted towards the open-chain form, with no detectable amount of the cyclic tautomer. cdnsciencepub.com

The following interactive table showcases the equilibrium constant (K = [cyclic]/[open-chain]) in different solvents, highlighting the impact of solvent polarity.

| Solvent | Equilibrium Constant (K) |

|---|---|

| Carbon Tetrachloride | 0.72 |

| Benzene | 0.64 |

| Dioxane | 0.59 |

| Chloroform | 0.54 |

| Acetonitrile | 0.37 |

| Methanol | 0.28 |

| Water | ~0 |

Calculated from the percentage of open-chain form reported by Whiting and Edward (1971). cdnsciencepub.com

Temperature also exerts a significant influence on the tautomeric equilibrium. An increase in temperature generally favors the open-chain tautomer. nih.govcdnsciencepub.com This suggests that the cyclization reaction is exothermic. The enthalpy of reaction (ΔrH°) for the equilibrium in dioxane has been determined to be approximately 3 kJ/mol for the conversion of the cyclic form to the open-chain form, indicating a slightly endothermic ring-opening process. nih.gov

Studies have shown that an increase in temperature leads to a decrease in the proportion of the cyclic hemiacetal. researchgate.net This temperature dependence can be rationalized by considering the entropic factors; the open-chain form has more conformational freedom and thus a higher entropy than the more rigid cyclic structure.

Mechanistic Elucidation of Tautomeric Interconversion Pathways

The interconversion between 5-hydroxy-2-pentanone and this compound can be catalyzed by both acids and bases.

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of 5-hydroxy-2-pentanone is protonated, which increases the electrophilicity of the carbonyl carbon. smolecule.com The hydroxyl group at the C5 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the oxonium ion intermediate yields the cyclic hemiacetal, this compound. smolecule.com

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group of 5-hydroxy-2-pentanone is deprotonated to form an alkoxide. This alkoxide is a more potent nucleophile than the neutral hydroxyl group and readily attacks the carbonyl carbon. Protonation of the resulting tetrahedral intermediate then affords the cyclic hemiacetal. smolecule.com

These mechanistic pathways highlight the role of proton transfer in facilitating the ring-chain tautomerism.

Computational Modeling of Tautomeric Forms and Energetic Landscapes

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating tautomeric equilibria. rsc.orgresearchgate.netscispace.comphyschemres.org By calculating the Gibbs free energies of the different tautomers, it is possible to predict their relative stabilities and the position of the equilibrium. scielo.brbiorxiv.org These calculations can also model the transition states of the interconversion reactions, providing insights into the energy barriers and the reaction kinetics.

For systems similar to this compound, computational studies can elucidate the influence of substituents and solvent effects on the tautomeric equilibrium. scispace.com The polarized continuum model (PCM) is often employed to simulate the solvent environment and its impact on the relative energies of the tautomers. scispace.comphyschemres.org Such studies can provide a detailed understanding of the energetic landscape of the tautomerization process, complementing experimental findings.

Isomerization Pathways and Structural Rearrangements in Related Systems

Beyond the ring-chain tautomerism, substituted tetrahydrofurans and cyclic hemiacetals can undergo various isomerization and rearrangement reactions. For instance, under certain conditions, cyclic hemiacetals can undergo Stevens rearrangement, a 1,2-alkyl shift from a nitrogen or sulfur to a carbon on a quaternary ylide system, leading to the formation of α-amino ketones. thieme-connect.comthieme-connect.com

Reaction Mechanisms and Reactivity Profiles of 5 Methyltetrahydrofuran 2 Ol and Structural Analogs

Oxidative Degradation Pathways

The oxidative degradation of these compounds involves complex reaction networks, including reactions with atmospheric oxidants and radical-mediated transformations.

The primary sink for many volatile organic compounds (VOCs) in the troposphere is their reaction with hydroxyl (OH) radicals. The kinetics of the gas-phase reactions of OH radicals with tetrahydrofuran (B95107) (THF), 2-MTHF, and 2,5-dimethyltetrahydrofuran (B89747) (2,5-DMTHF) have been studied, revealing important insights into their atmospheric lifetimes. nih.govacs.org For instance, the rate coefficients for the reactions of these cyclic ethers with OH (or OD) radicals and chlorine atoms have been determined, allowing for the estimation of their atmospheric lifetimes. nih.gov The lifetimes of THF, 2-MTHF, and 2,5-DMTHF with respect to reaction with OH radicals are estimated to be approximately 15, 12, and 6 hours, respectively. nih.gov

Studies have shown that the reaction of OH radicals with ethers like 2-MTHF proceeds via a hydrogen-bonded pre-reaction complex. researchgate.net The stabilization energy of this complex for OH with 2-MTHF is nearly identical to that observed for THF and 2,5-DMTHF. researchgate.net The reaction of these cyclic ethers with chlorine atoms is also a significant atmospheric degradation pathway. nih.govdntb.gov.ua The rate coefficients for these reactions are generally high, indicating rapid degradation in environments with significant chlorine atom concentrations. nih.gov

Table 1: Rate Coefficients for the Reaction of Cyclic Ethers with Atmospheric Oxidants at 298 K

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|---|

| Tetrahydrofuran (THF) | OH | (1.81 ± 0.27) x 10⁻¹¹ nih.gov | ~15 hours nih.gov |

| THF | Cl | (1.96 ± 0.24) x 10⁻¹⁰ nih.gov | - |

| 2-Methyltetrahydrofuran (B130290) (2-MTHF) | OH | (2.41 ± 0.51) x 10⁻¹¹ nih.gov | ~12 hours nih.gov |

| 2-MTHF | Cl | (2.65 ± 0.43) x 10⁻¹⁰ nih.gov | - |

| 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) | OH | (4.56 ± 0.68) x 10⁻¹¹ nih.gov | ~6 hours nih.gov |

| 2,5-DMTHF | Cl | (2.84 ± 0.34) x 10⁻¹⁰ nih.gov | - |

Data sourced from Andersen et al. (2016). nih.gov Note: OD radicals were used as a proxy for OH radicals in the study.

The initial step in the atmospheric oxidation of these ethers is typically hydrogen abstraction by an oxidant, leading to the formation of a radical. d-nb.info In the case of 2-MTHF, hydrogen abstraction can occur at either the C2 or C5 position. d-nb.info Abstraction at the C2 position forms a relatively stable tertiary radical. d-nb.info This radical can then react with molecular oxygen to form a peroxide intermediate, which can subsequently decompose through various pathways, including C-C bond cleavage. d-nb.info

Degradation initiated by C5-H abstraction is also a competitive pathway, leading to different peroxide intermediates and fragmentation products. d-nb.info For instance, the degradation of 2-MTHF can lead to the formation of products such as n-propyl acetate, 2-butanol, and γ-valerolactone. d-nb.info The study of these radical-mediated transformations is crucial for identifying the ultimate fate of these compounds in the atmosphere and the potential formation of secondary pollutants.

Combustion Chemistry and Kinetic Modeling of Related Tetrahydrofuranic Fuels

The combustion of tetrahydrofuranic compounds, such as 2-MTHF, is a complex process involving a large number of elementary reactions and intermediate species. researchgate.netkaust.edu.sauni-bielefeld.deresearchgate.net Understanding this chemistry is essential for developing accurate kinetic models that can predict combustion behavior and pollutant formation.

Under combustion conditions, the primary consumption of tetrahydrofuranic fuels is dominated by hydrogen abstraction reactions. uni-bielefeld.de In the case of 2-MTHF, subsequent decomposition of the resulting radicals occurs primarily through β-scission, leading to the formation of smaller alkenes, formaldehyde, acetaldehyde (B116499), and ketene. uni-bielefeld.de At high temperatures, unimolecular decomposition of the fuel molecule can also occur. For THF, this involves ring-breaking to form species like C2H4O and C2H4, or C3H6 and CH2O. osti.gov However, for MTHF under flame conditions, unimolecular ring opening is less significant compared to radical-driven chemistry. uni-bielefeld.de

Experimental studies on the oxidation and combustion of THF and 2-MTHF have identified numerous stable intermediates. researchgate.nettandfonline.comacs.org During the low-temperature oxidation of THF, major products include carbon monoxide, carbon dioxide, C1–C2 hydrocarbons, and various oxygenated compounds like aldehydes, ethylene (B1197577) oxide, and dihydrofurans. acs.org In flame studies of THF, ethylene, propene, formaldehyde, and acetaldehyde have been observed as important intermediates. researchgate.net Similarly, the combustion of 2-MTHF produces a wide range of oxygenated intermediates through the recombination of primary radicals like 2-oxo-ethyl and 2-oxo-propyl with hydrogen atoms and other carbon-centered radicals. uni-bielefeld.de

To accurately simulate the combustion of tetrahydrofuranic fuels, detailed and reduced chemical kinetic models are developed. Detailed models aim to include all relevant elementary reactions and species. For example, a detailed model for THF combustion was developed with 467 species and 2390 reactions. asme.org Such comprehensive models have been used to investigate the ignition and oxidation of THF and 2-MTHF under a wide range of conditions. researchgate.netkaust.edu.satandfonline.com

Due to the computational expense of detailed models, reduced or skeletal mechanisms are often developed for use in computational fluid dynamics (CFD) simulations of practical combustion devices. asme.orgsjsu.eduresearchgate.netsjsu.edu These reduced models are derived from detailed mechanisms by eliminating less important species and reactions. For instance, a reduced model for THF was developed consisting of 193 species and 1151 reactions. asme.org More compact mechanisms, such as one with 56 species and 183 reactions for tetrahydrofuran, 2-MTHF, and 2-butyltetrahydrofuran, have also been developed for engine-relevant conditions. researchgate.net These models are validated against experimental data, such as ignition delay times and species profiles, to ensure their accuracy. researchgate.netkaust.edu.saresearchgate.net Sensitivity analysis is often employed to identify the most influential reactions that govern the combustion process. kaust.edu.saasme.org

Mechanistic Studies of Chemically Induced Isomerization and Rearrangement

The primary isomerization pathway for 5-methyltetrahydrofuran-2-ol is its ring-chain tautomerism, where the cyclic hemiacetal exists in equilibrium with its open-chain form, 5-hydroxy-2-pentanone. researchgate.net This equilibrium is a dynamic process influenced by various factors, including solvent, temperature, and the presence of catalysts.

The mechanism for this acid-catalyzed tautomerism begins with the protonation of the hemiacetal's hydroxyl group, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and a molecule of water. The open-chain 5-hydroxy-2-pentanone is then formed upon deprotonation. The reverse reaction, cyclization, is also acid-catalyzed, involving protonation of the ketone's carbonyl group, which enhances its electrophilicity and facilitates intramolecular attack by the distal hydroxyl group. khanacademy.orglibretexts.orglibretexts.org

Studies have shown that in most organic solvents, there is a slight preference for the open-chain hydroxyketone form over the cyclic hemiketal. researchgate.net The stability of the cyclic form is significantly dependent on the ring size, with five- and six-membered rings being the most favored. khanacademy.org

Table 1: Factors Influencing the Ring-Chain Tautomeric Equilibrium of this compound

| Factor | Influence on Equilibrium | Rationale | References |

|---|---|---|---|

| Solvent Polarity | Increased polarity favors the open-chain tautomer. | In water, there is often no evidence of the cyclic form. researchgate.net | researchgate.net |

| Temperature | Increased temperature favors the open-chain tautomer. | The endothermic nature of ring-opening is favored at higher temperatures. | researchgate.net |

| Catalyst | Acid or base catalysis accelerates the interconversion. | Protonation of the carbonyl or hydroxyl groups lowers the activation energy for ring-opening and closing. | khanacademy.orgcureffi.org |

A notable rearrangement reaction has been observed in a structural analog, (5-methyltetrahydrofuran-2-yl)methanol. In an acid-catalyzed process, this compound rearranges to form 2-methyl-3,4-dihydro-2H-pyran, demonstrating the potential for skeletal reorganization in substituted tetrahydrofurans. pearson.com

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is twofold: reactions involving the hemiacetal functional group and reactions involving the tetrahydrofuran ring itself. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom (C2) at the hemiacetal center, as well as the potential for ring-opening, leads to a diverse reaction profile.

Reactions with Nucleophiles:

The hydroxyl group of the hemiacetal can act as a leaving group in the presence of acid, allowing for substitution by other nucleophiles. A primary example is the reaction with alcohols to form acetals. libretexts.orglibretexts.org This reaction is reversible and typically requires an acid catalyst and the removal of water to drive the equilibrium towards the acetal (B89532) product. libretexts.orglibretexts.org The mechanism involves protonation of the hemiacetal oxygen, elimination of water to form an oxonium ion, which is then attacked by an alcohol molecule. libretexts.org

The formation of this compound itself often proceeds via an intramolecular nucleophilic attack, highlighting the nucleophilic character of the hydroxyl group in its precursor, 5-hydroxypentan-2-one. khanacademy.org

Reactions with Electrophiles:

The oxygen atoms in this compound can act as nucleophiles, reacting with electrophiles. For instance, the ring oxygen can be cleaved by strong electrophiles. In analogous systems like tetrahydrofuran and 2,5-dimethyltetrahydrofuran, reaction with acyl halides in the presence of a Lewis acid catalyst leads to ring-opening and the formation of haloesters. researchgate.net This suggests that this compound would likely undergo a similar ring-opening acylation.

Furthermore, the open-chain tautomer, 5-hydroxy-2-pentanone, possesses a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, allowing for a range of carbonyl addition reactions. cureffi.org

Table 2: Reactivity Profile of this compound and its Tautomer

| Reagent Class | Specific Reagent Example | Site of Reaction | Product Type | Mechanism Highlights | References |

|---|---|---|---|---|---|

| Nucleophile | Alcohols (e.g., Methanol) | Hemiacetal (C2) | Acetal | Acid-catalyzed, formation of an oxonium ion intermediate. | libretexts.orglibretexts.org |

| Nucleophile | Amines | Hemiacetal (C2) | N,O-acetal | Similar to acetal formation, involves nucleophilic attack on the protonated hemiacetal. | |

| Electrophile | Acyl Halides | Ring Oxygen | Haloester | Lewis acid-catalyzed ring-opening. | researchgate.net |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Carbonyl (open-chain form) | Diol (1,4-Pentanediol) | Reduction of the ketone in the open-chain tautomer. | masterorganicchemistry.com |

A unique reaction involving a precursor to a substituted tetrahydrofuran is the photo-NOCAS (photochemical nucleophile-olefin combination, aromatic substitution) reaction. In this process, irradiation of an alk-4-enol in the presence of an aromatic electron acceptor leads to the formation of a radical cation, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group to form the tetrahydrofuran ring. cdnsciencepub.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyltetrahydrofuran 2 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Methyltetrahydrofuran-2-ol and for analyzing its tautomeric equilibrium with 5-hydroxypentan-2-one. d-nb.inforesearchgate.net NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of atoms within the molecule. aps.orglibretexts.orgorganicchemistrydata.org

In the case of this compound, ¹H NMR spectra can distinguish between the cyclic and open-chain forms. For instance, in a solution of deuterated chloroform (B151607) (CDCl₃), 5-hydroxypentan-2-one exists in a dynamic equilibrium with this compound, with studies showing a significant predominance of the open-chain keto form. d-nb.info The ratio of these tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum. thermofisher.comencyclopedia.pub

Key proton signals for the cyclic form include those for the methyl group, the protons on the tetrahydrofuran (B95107) ring, and the hydroxyl proton. The open-chain form, 5-hydroxypentan-2-one, will exhibit characteristic signals for the methyl ketone, the methylene (B1212753) groups, and the terminal hydroxyl group. The chemical shifts of these protons provide valuable information about their local electronic environments. researchgate.net

Similarly, ¹³C NMR spectroscopy offers complementary information, with distinct chemical shifts for the carbons in the cyclic ether and the carbonyl carbon in the open-chain ketone. mdpi.com The presence of both sets of signals in the spectrum confirms the existence of the tautomeric equilibrium. Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC), can further aid in assigning the complex spectra and confirming the connectivity of atoms in both tautomers.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| (1S)-(dimethylphenylsilyl)((2S, 5R)-5-methyltetrahydrofuran-2-yl)methanol | ¹H | 7.61–7.54 (CDCl₃) | m | mdpi.com | |

| ¹H | 7.37–7.34 (CDCl₃) | m | mdpi.com | ||

| ¹H | 4.11–4.06 (CDCl₃) | m | mdpi.com | ||

| ¹H | 4.01–3.97 (CDCl₃) | m | mdpi.com | ||

| ¹H | 1.18 (CDCl₃) | d | 6.1 | mdpi.com | |

| ¹³C | 137.1 (CDCl₃) | mdpi.com | |||

| ¹³C | 80.5 (CDCl₃) | mdpi.com | |||

| ¹³C | 21.0 (CDCl₃) | mdpi.com | |||

| (1S)-(dimethylphenylsilyl)((2S,5S)-5-methyltetrahydrofuran-2-yl)methanol | ¹H | 3.96–3.92 (CDCl₃) | m | mdpi.com | |

| ¹H | 1.19 (CDCl₃) | d | 6.1 | mdpi.com | |

| ¹³C | 81.0 (CDCl₃) | mdpi.com | |||

| ¹³C | 21.5 (CDCl₃) | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of this compound. researchgate.netnih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond types and molecular geometry. spectroscopyonline.com

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in both the cyclic and open-chain tautomers. The spectrum of a sample containing this compound would be expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether linkage in the tetrahydrofuran ring typically appear in the 1150-1050 cm⁻¹ region. For the open-chain tautomer, 5-hydroxypentan-2-one, a strong absorption band for the C=O stretch of the ketone would be prominent around 1715 cm⁻¹.

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the ring and alkyl chain will be readily observable. The symmetric vibrations of the molecule are often more intense in Raman spectra, providing a more detailed fingerprint of the carbon skeleton. nih.gov By comparing the experimental spectra with theoretical calculations, it is possible to assign the observed bands to specific vibrational modes and gain a deeper understanding of the molecule's conformational preferences. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H (Alcohol/Hemiketal) | Stretching | 3600 - 3200 (broad) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Ketone) | Stretching | ~1715 |

| C-O (Ether/Alcohol) | Stretching | 1150 - 1050 |

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. In the context of this compound research, MS, particularly when coupled with gas chromatography (GC-MS), is instrumental in identifying reaction products and intermediates. researchgate.netnih.gov

In a typical GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. rsc.org As the separated components elute from the GC, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (102.13 g/mol ). Fragmentation of the molecular ion would produce a series of smaller ions, the pattern of which can provide clues about the molecule's structure. For example, the loss of a methyl group or a water molecule would result in fragment ions at specific m/z values.

When studying reactions involving this compound, GC-MS can be used to identify it as a product or an intermediate. For example, in the double oxidation of certain diols, this compound is formed as a lactol intermediate. d-nb.info Its presence can be confirmed by its retention time in the gas chromatogram and its characteristic mass spectrum.

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. ich.orgscribd.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. europa.eu In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. rsc.org Research has shown that GC and GC-MS are effective in analyzing the degradation products of related cyclic ethers, which can include this compound. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both volatile and non-volatile compounds. ut.ee It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation mechanism can be based on polarity (normal-phase or reversed-phase), ion exchange, or size exclusion. For a compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common choice. Detection is often achieved using a UV detector or a refractive index detector. HPLC is particularly useful for monitoring reactions in real-time and for purifying the compound on a preparative scale. rsc.org

Table 3: Comparison of GC and HPLC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes | Volatile and thermally stable compounds. | Volatile and non-volatile compounds. |

| Typical Column | Capillary column coated with a stationary phase. | Packed column with small particles. |

| Detection | FID, MS, TCD. | UV, RI, MS. |

| Application | Purity assessment, identification of reaction products, reaction monitoring. | Purity assessment, reaction monitoring, preparative purification. |

Application of UV-Vis Spectroscopy for Kinetic and Equilibrium Measurements

UV-Vis spectroscopy is a valuable technique for studying the kinetics and equilibrium of chemical reactions involving this compound, particularly when a chromophore is present in the system. thermofisher.com This method is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions.

While this compound itself does not have a strong chromophore that absorbs in the typical UV-Vis range, its open-chain tautomer, 5-hydroxypentan-2-one, contains a carbonyl group. The n→π* transition of the carbonyl group results in a weak absorption band in the UV region. Changes in the concentration of this tautomer during a reaction can be monitored by measuring the change in absorbance at the corresponding wavelength over time.

This technique is particularly useful for studying the kinetics of the tautomeric interconversion or reactions where the concentration of the keto-form changes. acs.org By applying Beer-Lambert's law, the absorbance can be related to the concentration of the absorbing species. Plotting the concentration or a function of concentration against time allows for the determination of the reaction rate and the rate constant.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling and quenching. uq.edu.au These methods are increasingly being applied to the study of reactions involving this compound.

In Situ NMR: By placing an NMR tube directly in the spectrometer and initiating the reaction within the tube, it is possible to acquire spectra at regular intervals. This allows for the direct observation of the disappearance of reactants and the appearance of intermediates and products, including the tautomers of this compound. lboro.ac.uk

In Situ IR and Raman: Probes can be inserted directly into a reaction vessel to collect IR or Raman spectra continuously. This is particularly useful for tracking changes in functional groups, such as the appearance or disappearance of the carbonyl group of 5-hydroxypentan-2-one or the hydroxyl group of the cyclic form. researchgate.net

In Situ UV-Vis: Similar to IR and Raman, fiber-optic probes can be used to monitor reactions in real-time using UV-Vis spectroscopy. This is effective when there are changes in the concentration of chromophoric species throughout the reaction.

These in situ techniques provide a dynamic picture of the reaction, enabling the identification of transient intermediates and the elucidation of complex reaction pathways involving this compound.

Derivatization Chemistry and Synthetic Applications of 5 Methyltetrahydrofuran 2 Ol

Formation of Complex Heterocyclic and Fused-Ring Systems

The structure of 5-methyltetrahydrofuran-2-ol makes it a suitable starting point for the synthesis of more complex heterocyclic and fused-ring systems. The presence of the reactive hemiacetal functionality allows for various ring-opening and ring-transformation reactions.

One notable application is in the synthesis of piperidines, a common scaffold in pharmaceuticals. whiterose.ac.uknews-medical.net For instance, multi-component condensation reactions can be employed to construct highly substituted piperidine (B6355638) rings. whiterose.ac.uk A five-component reaction involving methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of indium trichloride (B1173362) (InCl₃) can produce complex piperidine structures in good yields. whiterose.ac.uk The hemiacetal can participate in such reactions, providing a fragment for the final heterocyclic structure. Furthermore, innovative methods combining biocatalytic C-H oxidation and radical cross-coupling have streamlined the synthesis of valuable piperidines, reducing multi-step processes to just a few steps. news-medical.net

The tetrahydrofuran (B95107) ring itself is a key structural motif in many natural products. mdpi.com Syntheses of fused-ring systems, such as quinolizidines and indolizidines, which are skeletons for a range of alkaloids, can be accessed through intramolecular alkylations of piperidin-4-ol products derived from related starting materials. nih.gov Palladium-catalyzed tandem oxidative cyclization reactions of specific alkenols can also lead to highly substituted tetrahydrofurans, demonstrating the formation of this core structure en route to more complex fused systems. nih.gov

Role as a Chiral Building Block in the Synthesis of Optically Active Compounds

The chirality of this compound, with stereocenters at C2 and C5, makes it a valuable chiral building block for asymmetric synthesis. sci-hub.seresearchgate.net The stereochemistry of these centers can be controlled or utilized to direct the formation of specific stereoisomers in more complex target molecules.

Enzymatic resolutions are a key strategy for obtaining enantiomerically pure forms of tetrahydrofuran derivatives. nih.govresearchgate.net Lipases, for example, can be used for the kinetic resolution of racemic mixtures, providing access to optically active alcohols and their corresponding esters with high enantiomeric excess. researchgate.net These resolved intermediates are crucial for the synthesis of pharmaceuticals, such as HIV-1 protease inhibitors. nih.gov In the design of these inhibitors, substituted tetrahydrofuran derivatives serve as P2 ligands, designed to interact specifically with the enzyme's active site. The synthesis of both enantiomers of these THF derivatives often relies on lipase-catalyzed enzymatic resolution as a key step. nih.gov

The utility of chiral tetrahydrofuran derivatives extends to the total synthesis of natural products. For example, chiral THF building blocks derived from pantolactones are used in synthesizing fragments of bioactive molecules. sci-hub.se Similarly, l-glutamic acid can be a starting material for preparing chiral tetrahydrofuran-2-carboxylates, which then undergo stereoselective reactions like the Ireland-Claisen rearrangement to create contiguous quaternary stereocenters. acs.org This method allows for the controlled construction of complex chiral architectures found in oxygenated terpenoids. acs.org

| Application | Synthetic Strategy | Key Feature |

| HIV-1 Protease Inhibitors | Lipase-catalyzed enzymatic resolution | Creation of optically active THF ligands for specific enzyme binding. nih.gov |

| Oxygenated Terpenoids | Ireland-Claisen rearrangement of chiral THF-carboxylates | Stereocontrolled construction of multiple chiral centers. acs.org |

| Bioactive Molecules | Synthesis from pantolactones | Use of readily available chiral pool materials to build complex structures. sci-hub.se |

Development of Functionalized Tetrahydrofuran Scaffolds for Advanced Materials

The tetrahydrofuran (THF) scaffold, derivable from this compound, is a building block for advanced materials. The ability to functionalize the THF ring allows for the tuning of properties for specific applications, including polymers and ligands.

Functionalized THF derivatives are integral to the synthesis of polymers. For instance, diols like 1,4-pentanediol (B150768) (1,4-PD), which can be produced from gamma-valerolactone (B192634) (GVL) via a 2-hydroxy-5-methyltetrahydrofuran intermediate, serve as monomers for polyesters. elte.humdpi.com The transformation of biomass-derived furan (B31954) compounds into such polyols is a key strategy for creating sustainable polymers. mdpi.comresearchgate.net

The THF motif is also explored in the development of novel heterocyclic scaffolds for medicinal chemistry. ucl.ac.uk The manipulation of THF products derived from sugars allows for the creation of diverse molecular frameworks. Furthermore, the development of unconventional, greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF), a derivative of this compound, highlights the role of this scaffold in sustainable chemistry. taylorandfrancis.comresearchgate.net 2-MTHF is considered a viable green replacement for solvents like THF and dichloromethane (B109758) in various organic processes, including organometallic reactions and biotransformations. taylorandfrancis.com

Transformations to Value-Added Chemicals and Bio-Derived Products

This compound is a key intermediate in the catalytic conversion of biomass-derived platform molecules, such as gamma-valerolactone (GVL) and 5-hydroxymethylfurfural (B1680220) (HMF), into value-added chemicals and biofuels. elte.hunih.govrsc.org These transformations are central to the concept of the modern biorefinery.

The hydroconversion of GVL is a well-studied pathway where this compound (also referred to as 2-hydroxy-5-methyltetrahydrofuran) is a proven intermediate. elte.huhun-ren.hu Catalytic hydrogenation of GVL's carbonyl group forms this intermediate, which can then be further converted. elte.huhun-ren.hu Depending on the catalyst and reaction conditions, subsequent reactions can lead to various valuable products as shown in the table below.

| Starting Material | Intermediate | Catalyst System (Example) | Value-Added Products |

| Gamma-Valerolactone (GVL) | This compound | Co/SiO₂ | 1,4-Pentanediol (1,4-PD), 2-Methyltetrahydrofuran (2-MTHF), 2-Pentanol, 2-Pentanone. elte.huhun-ren.hu |

| 2-Methylfuran (B129897) (2-MF) | This compound | Pd/Nb₂O₅-γ-Al₂O₃ | 3-Acetyl-1-propanol (3-AP), 2-Methyltetrahydrofuran (2-MTHF). rsc.org |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl) furan | Various (Ni, Co, Pd, Ru, Pt) | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a diol for industrial applications. nih.gov |

One significant transformation is the ring-opening of the intermediate to form diols. For example, hydrogenation of the ester bond in this compound yields 1,4-pentanediol (1,4-PD), a monomer used in polymer synthesis. elte.humdpi.com Alternatively, dehydration of 1,4-PD can lead to the formation of 2-methyltetrahydrofuran (2-MTHF), a valuable biofuel and green solvent. elte.hu

Further transformations can occur. On a cobalt-silica catalyst, 2-MTHF can undergo ring opening to form 2-pentanone, which is then hydrogenated to 2-pentanol. hun-ren.hu Similarly, 2-methylfuran (2-MF), another biomass derivative, can be hydrogenated to this compound (also named 2-methyloxolan-2-ol in this context) as an intermediate in the production of 3-acetyl-1-propanol, a useful chemical precursor. rsc.orgmdpi.com These catalytic routes demonstrate the central role of this compound in converting renewable biomass into a diverse portfolio of chemicals and fuels. escholarship.orgresearchgate.netrug.nl

Q & A

Q. What are the optimal synthetic routes for 5-Methyltetrahydrofuran-2-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves catalytic hydrogenation or enzymatic reduction of furan derivatives. For example:

- Catalytic hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol or 2-MeTHF (a green solvent alternative to THF) at 50–80°C .

- Enzymatic reduction: Employ alcohol dehydrogenases (e.g., from Lactobacillus) for enantioselective synthesis, with NADH cofactor recycling .

Key considerations: - Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

- Monitor stereochemistry using chiral HPLC or polarimetry.

Q. How does this compound compare to 2-MeTHF as a solvent for organometallic reactions?

Methodological Answer: While 2-MeTHF is widely used for Grignard and lithiation reactions due to its low water miscibility (<5%) and peroxide resistance , this compound may offer enhanced hydrogen-bonding capacity due to its hydroxyl group. Experimental design:

- Compare reaction kinetics for LiAlH₄ reductions in both solvents.

- Assess stability of intermediates via in situ FTIR or NMR.

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data for this compound be resolved?

Methodological Answer: Discrepancies in NOESY or NMR signals often arise from dynamic ring puckering. Strategies include:

Q. What strategies prevent racemization during enantioselective synthesis of this compound?

Methodological Answer:

- Low-temperature catalysis: Use (–)-sparteine or BINAP ligands with Cu(I) at –20°C to stabilize transition states .

- Protecting groups: Temporarily block the hydroxyl group with TBSCl to suppress β-elimination during alkylation steps .

Validation: Monitor enantiomeric excess (ee) via chiral GC or enzymatic assays .

Safety and Toxicity

Q. What are the reproductive toxicity risks of this compound based on structural analogs?

Methodological Answer: While direct data are limited, structurally similar 2-MeTHF showed:

- NOAEL: 1,000 mg/kg/day in rats, with minor fetal weight reduction at high doses .

- Teratogenicity: Not observed in zebrafish models up to 2,580 mg/L .

Recommendations: - Use fume hoods and PPE (nitrile gloves, goggles).

- Conduct Ames tests for mutagenicity if used in long-term studies.

Analytical Techniques

Q. How can trace impurities in this compound be quantified for pharmaceutical applications?

Methodological Answer:

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Detect residual solvents (e.g., THF) at LOD 0.1 ppm .

- HPLC-DAD: Employ a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (water:ACN, 85:15) to detect hydroxylated byproducts .

Applications in Drug Development

Q. What role does this compound play as a chiral building block in nucleoside analogs?

Methodological Answer: The tetrahydrofuran scaffold is critical for antiviral drugs (e.g., remdesivir). Key steps:

- Suzuki coupling: Attach purine/pyrimidine bases via Pd(PPh₃)₄ in 2-MeTHF at 80°C .

- Fluorination: Introduce using K/K222 complex for PET imaging probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.